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Compound of Interest

Compound Name:
3,6-Dimethoxy-2-

nitrobenzaldehyde

Cat. No.: B174978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3,6-Dimethoxy-2-
nitrobenzaldehyde against structurally similar alternatives. The objective is to facilitate its

unambiguous identification and differentiation from related compounds through detailed

analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Spectroscopic Data Comparison
The following tables summarize the key spectral features of 3,6-Dimethoxy-2-
nitrobenzaldehyde and selected alternative compounds. This data is essential for

distinguishing these molecules in a laboratory setting.

¹H NMR Spectral Data Comparison (Predicted, 400 MHz,
CDCl₃)
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Compound
Aldehyde Proton
(s, δ ppm)

Aromatic Protons
(m, δ ppm)

Methoxy Protons
(s, δ ppm)

3,6-Dimethoxy-2-

nitrobenzaldehyde
~10.3 ~7.6 (d), ~7.2 (d)

~3.9 (s, 3H), ~3.8 (s,

3H)

3-Nitrobenzaldehyde 10.14
8.70 (s), 8.50 (d), 8.27

(d), 7.78 (t)
-

3-Methoxy-2-

nitrobenzaldehyde
~10.4

~7.8 (d), ~7.6 (t), ~7.3

(d)
~4.0 (s, 3H)

2,6-

Dimethoxybenzaldehy

de

~10.4 ~7.4 (t), ~6.6 (d) ~3.9 (s, 6H)

¹³C NMR Spectral Data Comparison (Predicted, 100 MHz,
CDCl₃)

Compound C=O (δ ppm) Aromatic C (δ ppm) Methoxy C (δ ppm)

3,6-Dimethoxy-2-

nitrobenzaldehyde
~188

~155, ~152, ~140,

~125, ~120, ~115
~56.5, ~56.0

3-Nitrobenzaldehyde 189.7
148.8, 137.4, 134.6,

130.4, 128.6, 124.5
-

3-Methoxy-2-

nitrobenzaldehyde
~189

~152, ~148, ~135,

~125, ~120, ~118
~56

2,6-

Dimethoxybenzaldehy

de

~190
~162, ~136, ~113,

~104
~56

IR Spectral Data Comparison (Characteristic Peaks,
cm⁻¹)
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Compound
C=O
Stretch

NO₂ Stretch
(asym/sym)

C-O Stretch
Ar-H
Stretch

Aldehyde
C-H Stretch

3,6-

Dimethoxy-2-

nitrobenzalde

hyde

~1700
~1530 /

~1350
~1270, ~1050 ~3100-3000 ~2850, ~2750

3-

Nitrobenzalde

hyde

~1705
~1530 /

~1350
- ~3100-3000 ~2850, ~2750

3-Methoxy-2-

nitrobenzalde

hyde

~1700
~1530 /

~1350
~1260 ~3100-3000 ~2850, ~2750

2,6-

Dimethoxybe

nzaldehyde

~1690 - ~1250, ~1050 ~3100-3000 ~2880, ~2720

Mass Spectrometry Data Comparison (Key Fragments,
m/z)
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Compound
Molecular
Ion [M]⁺

[M-H]⁺ [M-OCH₃]⁺ [M-NO₂]⁺
Other Key
Fragments

3,6-

Dimethoxy-2-

nitrobenzalde

hyde

211 210 180 165 135, 107, 79

3-

Nitrobenzalde

hyde

151 150 - 105 77, 51

3-Methoxy-2-

nitrobenzalde

hyde

181 180 150 135 105, 77

2,6-

Dimethoxybe

nzaldehyde

166 165 135 - 107, 79, 77

Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

overlapping signals with the analyte.[1]

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Use a standard pulse sequence with a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: A higher concentration of the sample (20-50 mg) may be necessary.[1]

Acquire the spectrum using a proton-decoupled pulse sequence.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate

mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to

400 cm⁻¹.

Data Processing: The final spectrum is usually presented as transmittance or absorbance

versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via Gas Chromatography (GC-MS) for

separation and analysis.

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source is commonly used for such compounds.

GC Parameters: Use a suitable capillary column (e.g., DB-5ms). Program the oven

temperature with an appropriate ramp to ensure good separation of components.

MS Parameters: Set the electron energy to 70 eV. Scan a mass range appropriate for the

expected molecular weight and fragments (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure. Compare the obtained spectrum with library data (e.g., Wiley or

NIST) for confirmation.[3]
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Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectral data to

identify and characterize an aromatic aldehyde like 3,6-Dimethoxy-2-nitrobenzaldehyde.
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Caption: Workflow for Spectral Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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